molecular formula C43H60Cl2N4O B13127382 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride

Cat. No.: B13127382
M. Wt: 719.9 g/mol
InChI Key: NVDKSBYSJGPWGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole core, followed by the introduction of the aminohexyl and oxohexyl groups. The final steps involve the formation of the indolium chloride and hydrochloride salts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would need to be optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different indole derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s large, conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride is unique due to its specific structure, which includes a combination of aminohexyl, oxohexyl, and indolium chloride groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C43H60Cl2N4O

Molecular Weight

719.9 g/mol

IUPAC Name

N-(6-aminohexyl)-6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride;hydrochloride

InChI

InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H

InChI Key

NVDKSBYSJGPWGZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)/CCC3)C)C.Cl.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C.Cl.[Cl-]

Origin of Product

United States

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